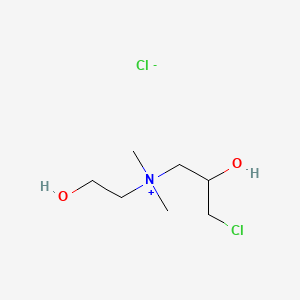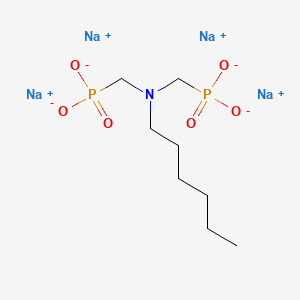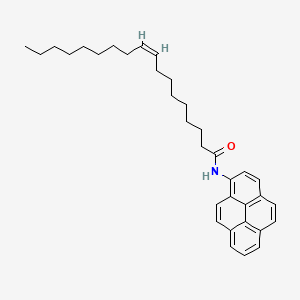![molecular formula C11H11NO6S B12685786 Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate CAS No. 26759-51-3](/img/structure/B12685786.png)
Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a thioether linkage, and ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate typically involves the esterification of 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted esters.
科学的研究の応用
Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage and ester functionalities also contribute to the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: Similar structure but lacks the nitro group.
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Similar ester functionality but different substitution pattern on the benzene ring.
Uniqueness
Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate is unique due to the presence of both a nitro group and a thioether linkage, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
26759-51-3 |
|---|---|
分子式 |
C11H11NO6S |
分子量 |
285.28 g/mol |
IUPAC名 |
methyl 2-(2-methoxy-2-oxoethyl)sulfanyl-5-nitrobenzoate |
InChI |
InChI=1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(12(15)16)5-8(9)11(14)18-2/h3-5H,6H2,1-2H3 |
InChIキー |
PJPCSHBTNKBEBS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



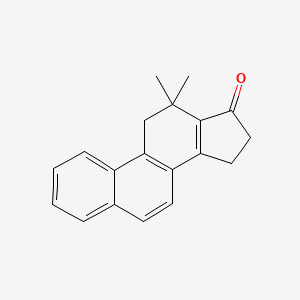
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)

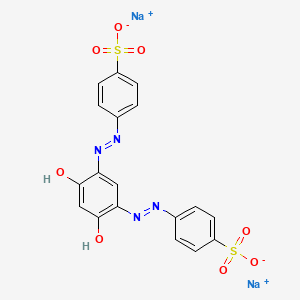
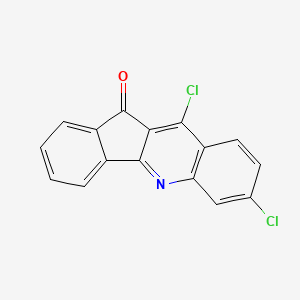
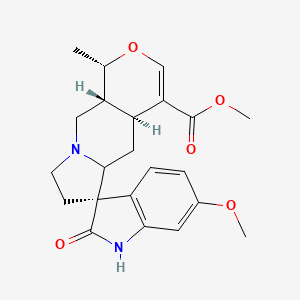
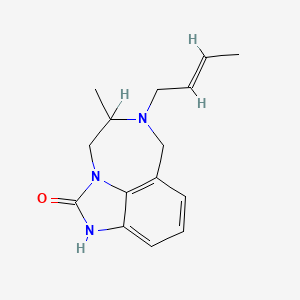
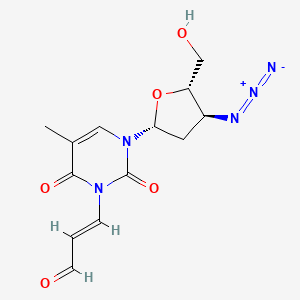
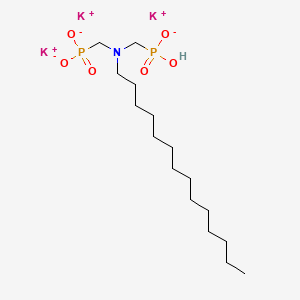
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
